molecular formula C20H22FN3O3S B8328983 N-tert-butyl-4-[5-(3-fluoro-4-methoxyphenyl)imidazol-1-yl]benzenesulfonamide CAS No. 499777-84-3

N-tert-butyl-4-[5-(3-fluoro-4-methoxyphenyl)imidazol-1-yl]benzenesulfonamide

Cat. No. B8328983
CAS RN: 499777-84-3
M. Wt: 403.5 g/mol
InChI Key: KZVFRDBKQZRUIB-UHFFFAOYSA-N
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Description

“N-tert-butyl-4-[5-(3-fluoro-4-methoxyphenyl)imidazol-1-yl]benzenesulfonamide” is a chemical compound with the molecular formula C20H22FN3O3S . It is also known as Benzenesulfonamide, N-(1,1-dimethylethyl)-4-[5-(3-fluoro-4-methoxyphenyl)-1H-imidazol-1-yl]- .


Molecular Structure Analysis

The molecular structure of “N-tert-butyl-4-[5-(3-fluoro-4-methoxyphenyl)imidazol-1-yl]benzenesulfonamide” is complex, with multiple functional groups including a tert-butyl group, an imidazole ring, a benzenesulfonamide group, and a methoxyphenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-tert-butyl-4-[5-(3-fluoro-4-methoxyphenyl)imidazol-1-yl]benzenesulfonamide” include its molecular formula (C20H22FN3O3S), molecular weight, and structure . Other properties such as melting point, boiling point, and density were not found in the search results.

properties

CAS RN

499777-84-3

Molecular Formula

C20H22FN3O3S

Molecular Weight

403.5 g/mol

IUPAC Name

N-tert-butyl-4-[5-(3-fluoro-4-methoxyphenyl)imidazol-1-yl]benzenesulfonamide

InChI

InChI=1S/C20H22FN3O3S/c1-20(2,3)23-28(25,26)16-8-6-15(7-9-16)24-13-22-12-18(24)14-5-10-19(27-4)17(21)11-14/h5-13,23H,1-4H3

InChI Key

KZVFRDBKQZRUIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)N2C=NC=C2C3=CC(=C(C=C3)OC)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of N-tert-butyl-4-[(3-fluoro-4-methoxybenzylidene)amino]benzenesulfonamide (41.5 g, 114 mmol, obtained in example 2), tosylmethylisocyanide (33.22 g, 171 mmol), K2CO3 (31.1 g, 228 mmol), DME (340 mL) and MeOH (778 mL) is heated at reflux for 3 h. The solvent is removed and the residue is taken up in a CHCl3/H2O mixture and the layers are separated. The aqueous phase is extracted with CHCl3 and the combined organic extracts are dried over MgSO4 and concentrated. A crude product is obtained, which is washed with Et2O several times to give 41.40 g of a creamy solid that is directly used in the next reaction (yield: 90%).
Quantity
41.5 g
Type
reactant
Reaction Step One
Quantity
33.22 g
Type
reactant
Reaction Step One
Name
Quantity
31.1 g
Type
reactant
Reaction Step One
Name
Quantity
340 mL
Type
reactant
Reaction Step One
Name
Quantity
778 mL
Type
solvent
Reaction Step One
Yield
90%

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